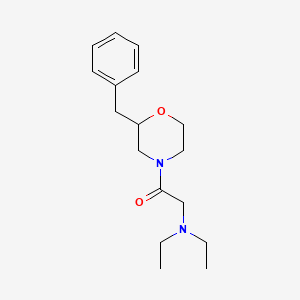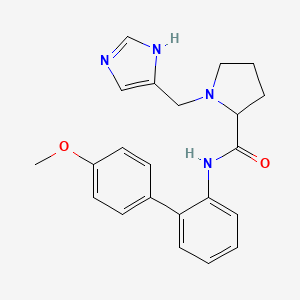![molecular formula C21H20ClN3O2 B6007618 2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B6007618.png)
2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, biotechnology, and pharmaceuticals. This chemical compound is commonly referred to as AICA or AICAr.
Mecanismo De Acción
AICA works by activating AMP-activated protein kinase (AMPK), which is an enzyme that plays a critical role in regulating cellular energy metabolism. Activation of AMPK leads to an increase in glucose uptake and fatty acid oxidation, which helps to improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
AICA has been shown to have several biochemical and physiological effects, including the activation of AMPK, increased glucose uptake, and fatty acid oxidation. It also helps to reduce inflammation and improve insulin sensitivity, which makes it an attractive candidate for the treatment of metabolic disorders such as diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AICA is its ability to activate AMPK, which makes it a valuable tool for studying cellular energy metabolism. However, AICA has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the study of AICA, including the development of more efficient synthesis methods, the identification of new applications for the compound, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to understand the long-term effects of AICA and its potential side effects.
In conclusion, AICA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, biotechnology, and pharmaceuticals. It works by activating AMPK, which plays a critical role in regulating cellular energy metabolism. AICA has several biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, and has been shown to be effective in the treatment of cancer, diabetes, and metabolic disorders. While there are some limitations to the use of AICA in lab experiments, its potential applications make it an attractive candidate for further study.
Métodos De Síntesis
The synthesis of AICA can be achieved through several methods, including the reaction of 4-chlorobenzaldehyde with 2-(1H-indol-3-yl)ethylamine to produce 3-(4-chlorophenyl)-2-(1H-indol-3-yl)acrylaldehyde, which is then converted into AICA through a series of reactions.
Aplicaciones Científicas De Investigación
AICA has been widely studied for its potential applications in various areas of scientific research. It has been found to be effective in the treatment of cancer, diabetes, and metabolic disorders. AICA has also been shown to have neuroprotective properties and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-2-acetamido-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-14(26)25-20(12-15-6-8-17(22)9-7-15)21(27)23-11-10-16-13-24-19-5-3-2-4-18(16)19/h2-9,12-13,24H,10-11H2,1H3,(H,23,27)(H,25,26)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJXQIFFWYWWJD-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)Cl)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)Cl)/C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B6007535.png)
![N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6007543.png)

![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6007548.png)
![5-{1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6007552.png)
![3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one](/img/structure/B6007565.png)
![N-cyclohexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B6007578.png)
![7-(cyclohexylmethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6007583.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B6007594.png)

![ethyl 1-[3-(methylthio)propanoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6007628.png)
![1-(4-{[3-(1-naphthoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6007638.png)
![[5-({[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}methyl)-2-furyl]methanol](/img/structure/B6007646.png)
![ethyl 3-(4-fluorobenzyl)-1-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6007647.png)